molecular formula C5H6BrNO2 B3279642 3-Bromo-3-methyl-pyrrolidine-2,5-dione CAS No. 69636-52-8

3-Bromo-3-methyl-pyrrolidine-2,5-dione

Cat. No. B3279642
CAS RN: 69636-52-8
M. Wt: 192.01 g/mol
InChI Key: MQZHFIWYQMVPOB-UHFFFAOYSA-N
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Description

3-Bromo-3-methyl-pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 69636-52-8 . It has a molecular weight of 192.01 . It is a powder in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 192.01 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including structures like "3-Bromo-3-methyl-pyrrolidine-2,5-dione," have been extensively explored in drug discovery due to their unique saturated scaffold, which allows for efficient pharmacophore exploration due to sp3-hybridization, contributions to stereochemistry, and increased three-dimensional coverage. These compounds have shown potential in targeting selectivity with varied biological profiles, supported by their structural diversity and ability to undergo functional modifications. This versatility has guided medicinal chemists in designing new compounds with significant biological activities (Li Petri et al., 2021).

Diketopyrrolopyrroles and Optical Properties

Compounds structurally related to "this compound," such as diketopyrrolopyrroles, have garnered attention for their applications as dyes in various technologies, including field-effect transistors, bulk-heterojunction solar cells, and fluorescence imaging. The review of their synthesis, reactivity, and optical properties reveals their significance in material science, highlighting the strong bathochromic shift in absorption and increase in two-photon absorption cross-section, which are essential for their use in real-world applications (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which are structurally related to "this compound," showcases the importance of hybrid catalysts in creating biologically relevant molecules. These scaffolds have broad synthetic applications and bioavailability, highlighting the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules with a wide range of applicability in the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Conjugated Polymers and Electronic Devices

The use of pyrrolidine and its derivatives in the synthesis of conjugated polymers, such as those containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), emphasizes their role in the development of high-performance electronic devices. These polymers, by virtue of their extended π-conjugation and distinct optical and electrochemical characteristics, offer potential in electronic applications beyond what is achievable with diketopyrrolopyrrole-based ones, showcasing a promising avenue for future material science advancements (Deng et al., 2019).

Safety and Hazards

The safety information for 3-Bromo-3-methyl-pyrrolidine-2,5-dione includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-3-methylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZHFIWYQMVPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69636-52-8
Record name 3-bromo-3-methylpyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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